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molecular formula C35H30O5 B8782318 Benzyl 3,4,5-tris(benzyloxy)benzoate

Benzyl 3,4,5-tris(benzyloxy)benzoate

Cat. No. B8782318
M. Wt: 530.6 g/mol
InChI Key: UMJKIUOJIWLKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901317B2

Procedure details

A mixture of gallic acid (4 g, 21.27 mmol), benzyl chloride (19.5 mL, 0.170 mol), tertiary butyl ammonium iodide (catalytic) and K2CO3 (14.67 g, 106 mmol) in acetone (50 mL) was refluxed for 6 h. The mixture was filtered and the filter cake was washed well with acetone. The combined filtrate and washing solvent were evaporated to dryness in vacuo. The residue was dissolved in ethyl acetate (50 mL), washed with H2O (20×2 mL) and brine (30 mL), dried over Na2SO4 and evaporated to dryness. The crude residue was purified by silica gel column chromatography using 5% ethyl acetate in hexane as eluent to obtain pure 1a as white solid (9.01 g, 80%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
14.67 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[C:8]([OH:9])[C:6]([OH:7])=[C:4]([OH:5])[CH:3]=1.[CH2:13](Cl)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[I-].[C:22]([NH3+])([CH3:25])([CH3:24])[CH3:23].C([O-])([O-])=O.[K+].[K+].[CH3:33][C:34]([CH3:36])=O>>[CH2:13]([O:5][C:4]1[CH:3]=[C:2]([CH:10]=[C:8]([O:9][CH2:1][C:2]2[CH:10]=[CH:8][CH:6]=[CH:4][CH:3]=2)[C:6]=1[O:7][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:1]([O:12][CH2:23][C:22]1[CH:25]=[CH:36][CH:34]=[CH:33][CH:24]=1)=[O:11])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC(O)=C(O)C(O)=C1)(=O)O
Name
Quantity
19.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].C(C)(C)(C)[NH3+]
Name
Quantity
14.67 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed well with acetone
WASH
Type
WASH
Details
The combined filtrate and washing solvent
CUSTOM
Type
CUSTOM
Details
were evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (50 mL)
WASH
Type
WASH
Details
washed with H2O (20×2 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)OCC2=CC=CC=C2)C=C(C1OCC1=CC=CC=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.01 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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